molecular formula C16H21ClN2O2 B4720875 6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-oxane];hydrochloride

6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-oxane];hydrochloride

Cat. No.: B4720875
M. Wt: 308.80 g/mol
InChI Key: CUDYALJIDLEQHO-UHFFFAOYSA-N
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Description

6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-oxane];hydrochloride is a complex organic compound known for its unique spiro structure

Properties

IUPAC Name

6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-19-11-2-3-14-13(10-11)12-4-7-17-16(15(12)18-14)5-8-20-9-6-16;/h2-3,10,17-18H,4-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDYALJIDLEQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC34CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-oxane];hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro structure: This is achieved through a cyclization reaction, where the indole ring is fused with the oxane ring.

    Methoxylation: Introduction of the methoxy group at the 6th position of the indole ring.

    Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt for increased stability and solubility.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-oxane];hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the spiro structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-oxane];hydrochloride has several research applications:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-oxane];hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]
  • 6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1’-cyclobutane]
  • 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole

Uniqueness

6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-oxane];hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-oxane];hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-oxane];hydrochloride

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